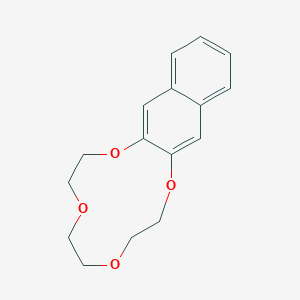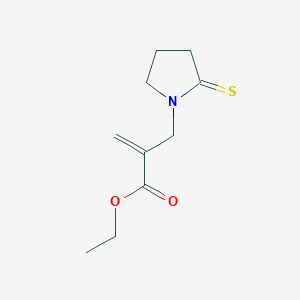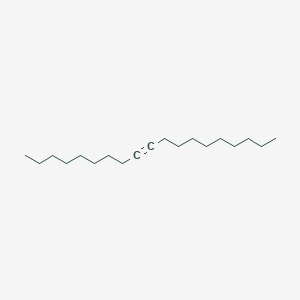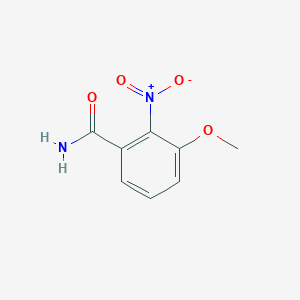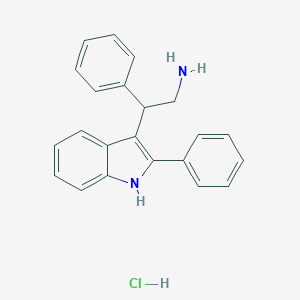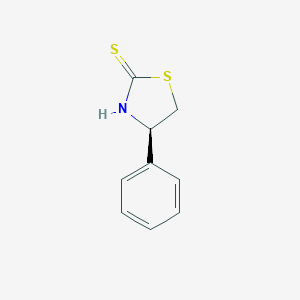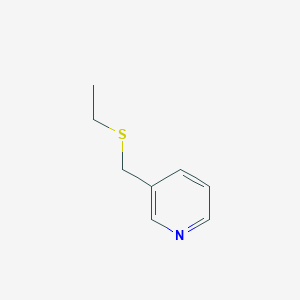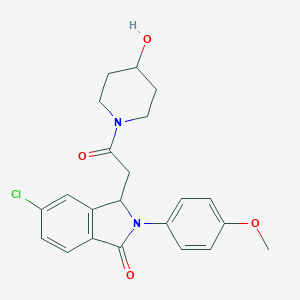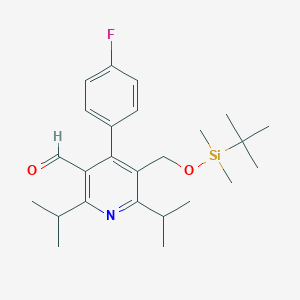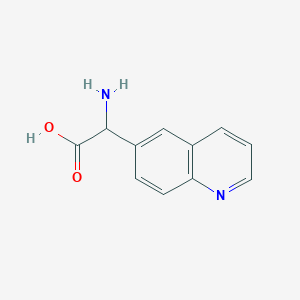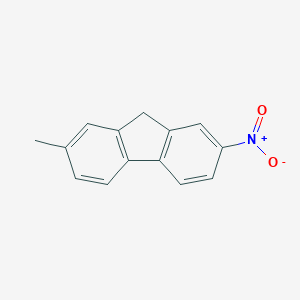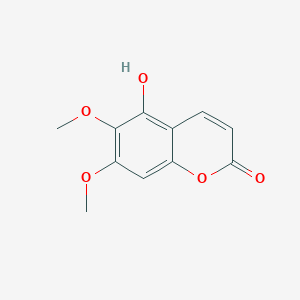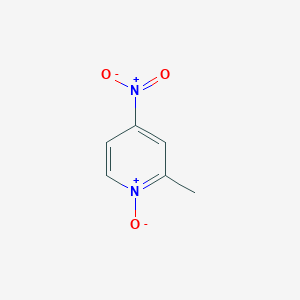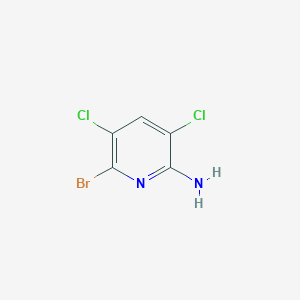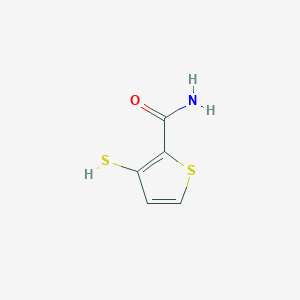
3-Mercaptothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptothiophene-2-carboxamide, also known as MTCA, is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. MTCA is a heterocyclic compound that contains a thieno[2,3-b]thiophene ring system and a carboxamide functional group. This compound has been synthesized using various methods and has been studied for its potential applications in different fields of science.
Applications De Recherche Scientifique
3-Mercaptothiophene-2-carboxamide has been studied for its potential applications in different fields of science. In chemistry, 3-Mercaptothiophene-2-carboxamide has been used as a building block for the synthesis of other compounds, including heterocyclic compounds and peptides. In biochemistry, 3-Mercaptothiophene-2-carboxamide has been studied for its potential as a chelating agent for metal ions. 3-Mercaptothiophene-2-carboxamide has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-Mercaptothiophene-2-carboxamide is not fully understood. However, it has been suggested that 3-Mercaptothiophene-2-carboxamide may act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
3-Mercaptothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can protect cells from oxidative stress and reduce inflammation. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can reduce oxidative damage in animal models of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-Mercaptothiophene-2-carboxamide is also relatively inexpensive, making it an attractive option for researchers on a budget. However, one limitation of 3-Mercaptothiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-Mercaptothiophene-2-carboxamide. One area of research is the development of new synthesis methods for 3-Mercaptothiophene-2-carboxamide and related compounds. Another area of research is the investigation of the mechanism of action of 3-Mercaptothiophene-2-carboxamide and its potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 3-Mercaptothiophene-2-carboxamide as an anticancer agent and its potential for use in clinical settings.
Conclusion
In conclusion, 3-Mercaptothiophene-2-carboxamide is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. 3-Mercaptothiophene-2-carboxamide can be synthesized using various methods and has been studied for its potential applications in different fields of science. 3-Mercaptothiophene-2-carboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments, its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 3-Mercaptothiophene-2-carboxamide for use in different fields of science.
Méthodes De Synthèse
3-Mercaptothiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-chlorothiophene with sodium thioacetate and ammonium carbonate, or the reaction of 2-chlorothiophene with thiourea and potassium hydroxide. Another common method for synthesizing 3-Mercaptothiophene-2-carboxamide involves the reaction of 2-chlorothiophene with thiourea and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 3-Mercaptothiophene-2-carboxamide.
Propriétés
Numéro CAS |
104728-24-7 |
|---|---|
Nom du produit |
3-Mercaptothiophene-2-carboxamide |
Formule moléculaire |
C5H5NOS2 |
Poids moléculaire |
159.2 g/mol |
Nom IUPAC |
3-sulfanylthiophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7) |
Clé InChI |
TUAZXBJJRHSKFO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1S)C(=O)N |
SMILES canonique |
C1=CSC(=C1S)C(=O)N |
Synonymes |
2-Thiophenecarboxamide,3-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



